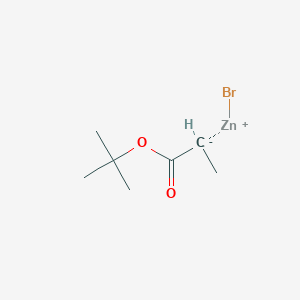

2-tert-Butoxy-2-oxo-1-methylethylzinc bromide

Description

The exact mass of the compound this compound, 0.5M in Diethyl Ether is 271.93903 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromozinc(1+);tert-butyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZQFZGEXOABPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C(=O)OC(C)(C)C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stability and Structural Dynamics of tert-Butyl Ester Reformatsky Reagents in THF

Executive Summary

The Reformatsky reaction remains a cornerstone of C-C bond formation, particularly for the synthesis of

This guide dissects the structural and mechanistic reasons for this stability, providing a validated protocol for their preparation, storage, and utilization in high-value synthesis.[1]

Part 1: Mechanistic Foundations & Structural Integrity[1]

The "Chair" vs. "Tub" Paradigm

The stability of tert-butyl Reformatsky reagents is not merely a function of steric bulk; it is a result of a distinct supramolecular geometry adopted in THF.[1]

Unlike Lithium enolates (O-bound) or Grignard reagents (C-Mg equilibrium), Reformatsky reagents in THF exist as dimeric solvated species .[1] X-ray crystallographic and solution-phase NMR studies reveal a critical divergence between ethyl and tert-butyl derivatives:

-

Ethyl Bromoacetate Zinc Reagent: Adopts a Tub-shaped cyclic dimer with cis-bromo groups and cis-THF ligands.[1][3][4][5] This conformation is more flexible and kinetically accessible for self-condensation.[1]

-

** tert-Butyl Bromoacetate Zinc Reagent:** Adopts a rigid Chair-shaped cyclic dimer with trans -bromo groups and trans -THF ligands.[1][4]

This "Chair" conformation locks the reactive centers, significantly raising the activation energy required for the enolate of one molecule to attack the ester carbonyl of another (the primary decomposition pathway).[1]

Visualization: The Formation & Equilibrium Pathway

The following diagram illustrates the oxidative insertion of Zinc and the subsequent dimerization equilibrium that dictates stability.[1]

Caption: Figure 1. The oxidative insertion of Zinc leads to a monomer-dimer equilibrium.[1] The tert-butyl group sterically inhibits the Claisen condensation pathway (dashed red line), favoring the stable chair-form dimer.[1]

Part 2: Stability Profiling[1]

The tert-butyl ester group confers orthogonality and robustness that primary esters cannot match.[1]

Thermal & Chemical Stability Data

The following table summarizes the stability profile of tert-butyl Reformatsky reagents in THF compared to their ethyl counterparts.

| Parameter | Ethyl-Zn-Bromoacetate | tert-Butyl-Zn-Bromoacetate | Mechanistic Driver |

| Self-Condensation | High (Rapid at >40°C) | Negligible (Stable at Reflux) | Steric shielding of carbonyl C. |

| Solution Lifespan | < 4 Hours (RT) | > 2 Weeks (RT, Inert atm.)[1] | Thermodynamic stability of "Chair" dimer.[1] |

| Solubility in THF | Moderate | High | Lipophilicity of t-Bu group.[1] |

| Protonolysis | Instantaneous | Instantaneous | High basicity of C-Zn bond.[1] |

| Oxidation (Air) | Rapid | Rapid | Sensitivity of C-Zn bond.[1] |

The "Blaise" Advantage

Because the tert-butyl reagent resists self-attack, it allows for higher reaction temperatures .[1] This is critical for difficult substrates (e.g., sterically hindered ketones or nitriles in the Blaise reaction) where the ethyl reagent would decompose before coupling could occur.[1]

Part 3: Validated Preparation Protocol (Self-Validating)

Objective: Preparation of a 1.0 M solution of tert-butyl bromozincacetate in THF. Safety: Organozinc reagents are moisture-sensitive.[1] All glassware must be oven-dried.[1]

Reagents & Setup

-

Zinc Dust: Must be activated.[1] (See Step 1).

-

** tert-Butyl Bromoacetate:** Distill if yellow/brown.[1]

-

THF: Anhydrous (distilled from Na/Benzophenone or from a solvent columns system).[1]

-

Activator: Trimethylsilyl chloride (TMSCl).[1]

The "Initiation-Spike" Method

This protocol uses a "seed" initiation to prevent runaway exotherms, a common failure mode in scale-up.[1]

-

Zinc Activation:

-

Initiation:

-

Controlled Addition:

-

Aging (The Stability Check):

Titration (Quality Control)

Do not assume 100% yield. Titrate using the Iodine Back-Titration method.[1]

-

Take a 1.0 mL aliquot of the supernatant reagent.[1]

-

Quench into a known excess of Iodine (

) in dry THF (e.g., 2 mmol -

The reaction:

.[1] -

Titrate the remaining Iodine with standard Sodium Thiosulfate (

) using starch indicator.[1] -

Calculation:

.

Part 4: Experimental Workflow & Troubleshooting

The following workflow outlines the decision tree for handling these reagents.

Caption: Figure 2. Operational workflow for the generation and storage of the reagent.[1][6] Note the critical initiation check point.

Common Failure Modes

| Symptom | Root Cause | Corrective Action |

| No Initiation | Zn surface passivated (oxide).[1] | Add 1 crystal of |

| Low Titer (<0.5M) | Moisture in THF ("Protonolysis"). | Re-distill THF. Ensure lines are purged with Argon.[1] |

| Precipitate forms on storage | ZnBr2 salts precipitating (Normal).[1] | This is often the "Schlenk equilibrium" shifting.[1] The supernatant is usually still active.[1] Titrate before use. |

References

-

Dekker, J., Budzelaar, P. H. M., Boersma, J., & Spek, A. J. (1984).[1] The Nature of the Reformatsky Reagent. Crystal Structure of (BrZnCH2COO-t-Bu[1][4][5] · THF)2. Organometallics. [Link]

-

Orsini, F., Pelizzoni, F., & Ricca, G. (1989).[1] Ultrasound-induced Reformatsky reaction: A simple and effective procedure. Tetrahedron Letters. [Link]

-

Kloetzing, R. J., & Knochel, P. (2006).[1] New Soluble and Stable Reformatsky Reagents. Tetrahedron: Asymmetry.[1] (Contextualizing stability of modern organozincs).

-

Shriner, R. L. (1942).[1] The Reformatsky Reaction. Organic Reactions. [Link][1][4]

Sources

A Tale of Two Enolates: A Senior Application Scientist's Guide to Reformatsky Reagents versus Lithium Enolates

For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Among the myriad of tools available, enolates stand out for their versatility in forming these crucial linkages. This guide provides an in-depth technical exploration of two prominent classes of enolates: the classic Reformatsky reagents (zinc enolates) and the powerful lithium enolates. By understanding their fundamental differences in formation, structure, reactivity, and stereochemical control, the discerning scientist can make more informed decisions in the design and execution of complex synthetic strategies.

At the Bench: A Comparative Overview

While both Reformatsky reagents and lithium enolates serve as potent nucleophiles in carbonyl addition reactions, their distinct metallic counterions impart profoundly different characteristics. Lithium enolates, born from the aggressive deprotonation by strong lithium amide bases, are highly reactive and basic species. In contrast, Reformatsky reagents, generated through the oxidative addition of zinc metal to α-halo esters, are generally less reactive and less basic, offering a more nuanced and often more tolerant reaction environment.[1][2] This fundamental divergence in reactivity dictates their respective applications and the experimental conditions under which they are best employed.

| Feature | Reformatsky Reagent (Zinc Enolate) | Lithium Enolate |

| Metal Counterion | Zinc (Zn) | Lithium (Li) |

| Formation | Oxidative addition of Zn to α-halo esters | Deprotonation with strong lithium bases (e.g., LDA) |

| Reactivity | Moderately reactive, less basic | Highly reactive, strongly basic |

| Functional Group Tolerance | Generally higher | Can be lower due to high basicity |

| Stereocontrol | Achievable, often through chelation | High degree of control, dependent on enolate geometry |

| Typical Substrates | Aldehydes, ketones, imines | Aldehydes, ketones, esters, alkyl halides |

| Key Applications | β-hydroxy esters, synthesis of complex natural products | Aldol additions, alkylations, acylation |

The Genesis of Nucleophilicity: Formation and Structure

The divergent pathways to generating these enolates are the root of their differing behaviors.

Reformatsky Reagents: A Gentle Awakening of Reactivity

The formation of a Reformatsky reagent is a heterogeneous process involving the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester.[1] This oxidative addition is often initiated by activating the zinc surface with reagents like iodine or by using highly reactive Rieke zinc. The resulting organozinc species, often depicted as a simple monomer, exists in solution as a dimeric structure, as confirmed by X-ray crystallography.[1] This dimeric nature, with bridging zinc and halogen atoms, is thought to temper the nucleophilicity of the enolate.

Lithium Enolates: The Power of Brute Force Deprotonation

Lithium enolates are typically generated under homogeneous conditions through the deprotonation of a carbonyl compound's α-proton using a strong, non-nucleophilic base.[3] Lithium diisopropylamide (LDA) is the workhorse in this arena, valued for its immense basicity and steric bulk, which minimizes nucleophilic attack on the carbonyl carbon.[3] The resulting lithium enolates are highly ionic and exist in solution as complex aggregates (dimers, tetramers, or higher-order structures), the nature of which is influenced by the solvent, temperature, and the presence of other lithium salts.[4] These aggregates can influence the enolate's reactivity and stereoselectivity.[4]

The Moment of Truth: Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of the carbonyl addition is often the most critical aspect of these reactions, particularly in the synthesis of complex molecules with multiple stereocenters. Both the Reformatsky reaction and the lithium enolate aldol addition can be rationalized using the Zimmerman-Traxler model, which posits a six-membered chair-like transition state.

The Zimmerman-Traxler Model: A Unified Framework

This venerable model provides a powerful predictive tool for understanding the diastereoselectivity of these reactions. The geometry of the enolate ((E) or (Z)) and the steric demands of the substituents on both the enolate and the aldehyde dictate the preferred transition state, which in turn determines whether the syn or anti aldol adduct is the major product.

Stereocontrol in Reformatsky Reactions

In the classical Reformatsky reaction, the enolate geometry is not as readily controlled as with lithium enolates. However, diastereoselectivity can often be achieved, particularly with substrates capable of chelation.[5] The bidentate coordination of a Lewis basic group on the aldehyde to the zinc atom can lock the transition state into a specific conformation, leading to high levels of stereocontrol.[5] Modern variations of the Reformatsky reaction, employing different metals like samarium or chromium, or using chiral ligands, have significantly expanded the scope for achieving high diastereo- and enantioselectivity.[6][7]

Precision with Lithium Enolates

The generation of lithium enolates offers a high degree of control over enolate geometry. The choice of base, solvent, and reaction temperature can be fine-tuned to selectively produce either the (E)- or (Z)-enolate, which, according to the Zimmerman-Traxler model, directly translates to the selective formation of the anti or syn aldol product, respectively.[8] This level of predictability is a cornerstone of modern asymmetric synthesis.

Reactivity and Selectivity: A Head-to-Head Comparison

The following table provides a comparative summary of the diastereoselectivity and yields for representative Reformatsky and lithium enolate reactions with a chiral aldehyde.

| Reaction | Enolate | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Reformatsky | BrZnCH(CH₃)CO₂Et | 2-phenylpropanal | Zn, THF, reflux | 68:32 | 88 | [6] |

| Reformatsky (Ti-mediated) | BrTi(Cp)Cl₂CH(CH₃)CO₂Me | undec-10-enal | Ti(Cp)Cl₃, Mn, Me₃SiBr, THF | >98:2 (syn) | 87 | [9] |

| Lithium Aldol | LiO(tBu)C=C(H)CH₃ | 2-phenylpropanal | LDA, THF, -78 °C | 95:5 (syn) | 92 | [10] |

| Lithium Aldol (Evans Auxiliary) | Chiral Li-enolate | Isovaleraldehyde | LiHMDS, THF, -78 °C | >99:1 (syn) | 85 | [11] |

As the data illustrates, while the classic Reformatsky reaction can provide modest selectivity, modern catalytic variants can achieve excellent diastereocontrol.[9] Lithium enolate reactions, particularly when employing chiral auxiliaries, consistently deliver high levels of stereoselectivity.[10][11]

In the Plant: Industrial Applications and Scalability

Both methodologies have found their place in the pharmaceutical and fine chemical industries, with the choice often dictated by factors such as functional group tolerance, cost, and scalability.

The Reformatsky reaction's milder conditions and tolerance for a wider range of functional groups make it an attractive option for the synthesis of complex intermediates in drug discovery.[12][13] Its application in the synthesis of natural products and their analogues is well-documented.[5]

Lithium enolate chemistry, with its high reactivity and well-defined stereochemical outcomes, is a mainstay in large-scale pharmaceutical manufacturing.[14] The predictability and high yields associated with these reactions are critical for efficient and cost-effective production.

Experimental Protocols: A Practical Guide

General Procedure for a Reformatsky Reaction

Activation of Zinc:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq.).

-

Add a small crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen until the iodine sublimes and the zinc has a grayish appearance.

-

Allow the flask to cool to room temperature.

Reaction:

-

To the activated zinc, add anhydrous tetrahydrofuran (THF).

-

A solution of the α-bromo ester (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in THF is added dropwise to the stirred suspension of zinc.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

General Procedure for a Lithium Enolate Aldol Addition

Preparation of LDA:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

To the cooled THF, add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-butyllithium (1.05 eq.).

-

The solution is stirred at -78 °C for 30 minutes.

Enolate Formation and Aldol Reaction:

-

A solution of the ketone or ester (1.0 eq.) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C.

-

The resulting enolate solution is stirred for 30-60 minutes at -78 °C.

-

A solution of the aldehyde (1.2 eq.) in anhydrous THF is then added dropwise to the enolate solution.

-

The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

Conclusion: Choosing the Right Tool for the Job

The choice between a Reformatsky reagent and a lithium enolate is not a matter of inherent superiority but rather a strategic decision based on the specific synthetic challenge at hand. Lithium enolates offer unparalleled reactivity and a high degree of predictable stereocontrol, making them ideal for many intricate synthetic endeavors. However, their high basicity can be a liability in the presence of sensitive functional groups.

The Reformatsky reaction, with its milder nature and greater functional group tolerance, provides a valuable alternative, particularly in the later stages of a complex synthesis. The continued development of catalytic and stereoselective variants of the Reformatsky reaction ensures its enduring relevance in the synthetic chemist's toolkit. A thorough understanding of the nuances of each reagent empowers the researcher to navigate the complexities of modern organic synthesis with confidence and precision.

References

-

Choppin, S., Ferreiro-Medeiros, L., Barbarotto, M., & Colobert, F. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. (2018). [Link]

-

Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis: Recent Advances. Tetrahedron, 60(42), 9325-9374. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. (2018). [Link]

-

López-Martínez, J. L., Torres-García, I., Muñoz-Dorado, M., & Rodríguez-García, I. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 30(17), 3893. [Link]

-

Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Retrieved from [Link]

-

PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]

-

PHARMD GURU. (2025, November 19). 28. REFORMATSKY REACTION. [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

-

Soulé, J.-F., & Mias, S. (2011). SmI2-Promoted Asymmetric Reformatsky Reaction of α-Bromo-α′-sulfinyl Ketones with Aldehydes. Organic Letters, 5(4), 517-519. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Lithium aldol reactions of 5 with representative aldehydes a. Retrieved from [Link]

- Google Patents. (n.d.). DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent.

-

Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. [Link]

-

Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]

-

Royal Society of Chemistry. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(18), 11095-11103. [Link]

-

Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1154. [Link]

-

Dalton Transactions. (2024). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. 53(9), 4016-4022. [Link]

-

Cozzi, P. G. (2006). Catalytic enantioselective Reformatsky reactions with aldehydes. Angewandte Chemie International Edition, 45(13), 2063-2066. [Link]

-

DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Retrieved from [Link]

-

Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654. [Link]

-

University of Bristol. (n.d.). III Enolate Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparing the Reformatsky and aldol reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

-

Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Retrieved from [Link]

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 4. ethz.ch [ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psiberg.com [psiberg.com]

- 13. pharmdguru.com [pharmdguru.com]

- 14. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]

Navigating the Nomenclature: A Technical Guide to 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide and its Aliases in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Identity of a Key Synthetic Intermediate

In the intricate landscape of organic synthesis, the precise and unambiguous identification of reagents is paramount. The organozinc compound, systematically named 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, is a cornerstone reagent, primarily utilized in the venerable Reformatsky reaction for the formation of β-hydroxy esters. However, the very nature of chemical nomenclature, influenced by historical context, systemic rules, and commercial shorthand, has led to a variety of synonyms for this single chemical entity. This guide provides an in-depth exploration of the alternative names found in scientific literature, supplier catalogs, and chemical databases, while also delving into the synthesis, properties, and application of this versatile reagent. Understanding these synonyms is not merely an academic exercise; it is a practical necessity for researchers conducting literature reviews, sourcing reagents, and ensuring the reproducibility of synthetic protocols.

Unraveling the Synonyms: A Comprehensive Overview

The varied nomenclature for this compound stems from different systematic naming conventions and the common practice of naming reagents based on their constituent parts or their role in a specific reaction. Below is a table summarizing the most frequently encountered synonyms.

| Synonym | Context of Use |

| bromo(2-tert-butoxy-1-methyl-2-oxoethyl)zinc | A common variation in chemical supplier catalogs, such as Sigma-Aldrich. |

| tert-butyl 2-(bromozincio)propanoate | Emphasizes the presence of the bromozincio group on the propanoate backbone. |

| Reformatsky Reagent (from tert-butyl α-bromopropionate) | Describes its function and starting material; widely used in a general context.[1][2] |

| Organozinc Reagent/Zinc Enolate | A broader classification highlighting its chemical nature.[1][2][3] |

| CAS Number: 51656-71-4 | The unique Chemical Abstracts Service registry number for unambiguous identification. |

The core of the issue lies in the naming of the organometallic moiety. The IUPAC-preferred name, this compound, precisely defines the connectivity of all atoms. The synonym "bromo(2-tert-butoxy-1-methyl-2-oxoethyl)zinc" is also systematically sound, treating the organic portion as a single substituent on the zinc atom. The term "Reformatsky enolate" is functionally descriptive, as the reagent is a key intermediate in the Reformatsky reaction, behaving as a zinc enolate.[1][2] This functional naming is prevalent in the literature when discussing the reaction mechanism.

Synthesis and Properties: From Precursor to Potent Reagent

The synthesis of this compound is a classic example of oxidative addition, where metallic zinc inserts into the carbon-halogen bond of an α-halo ester. The precursor for this reagent is tert-butyl 2-bromopropanoate.

Physicochemical Properties

While this compound is typically generated and used in situ due to its sensitivity to moisture and air, some of its properties can be inferred from its common presentation as a solution and from data on similar organozinc reagents.

| Property | Value/Description |

| Molecular Formula | C7H13BrO2Zn |

| Molecular Weight | ~274.5 g/mol |

| Appearance | Typically a solution in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. |

| Stability | Sensitive to air and moisture. Organozinc compounds are pyrophoric and should be handled under an inert atmosphere.[4] |

| Storage | Store in a cool, dry place in tightly closed receptacles under an inert atmosphere (e.g., argon or nitrogen).[5] |

Synthesis Protocol: In Situ Generation of the Reformatsky Reagent

The successful preparation of the Reformatsky reagent hinges on the activation of the zinc metal, as a passivating layer of zinc oxide on the surface can impede the reaction.

Materials:

-

tert-Butyl 2-bromopropanoate

-

Zinc dust or granules (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount) or 1,2-dibromoethane for activation

-

Inert atmosphere (Argon or Nitrogen)

Protocol:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add the zinc metal. Briefly heat the zinc under vacuum and then cool under an inert atmosphere. Add a crystal of iodine or a small amount of 1,2-dibromoethane to the flask and gently warm until the color of the iodine fades or bubbles of ethylene are observed, indicating activation.

-

Reagent Formation: To the activated zinc in anhydrous THF under an inert atmosphere, add a solution of tert-butyl 2-bromopropanoate in anhydrous THF dropwise. The reaction is often initiated by gentle warming.

-

Reaction Monitoring: The progress of the formation of the organozinc reagent can be monitored by the disappearance of the metallic zinc. The resulting solution of this compound is then ready for use in subsequent reactions.

Application in the Reformatsky Reaction: A Step-by-Step Workflow

The primary utility of this compound is as a nucleophile in the Reformatsky reaction to synthesize β-hydroxy esters. These products are valuable intermediates in the synthesis of many natural products and pharmaceuticals.

Reaction Mechanism

The generally accepted mechanism involves the following key steps:

-

Formation of the Zinc Enolate: As described in the synthesis protocol, the organozinc reagent is formed.

-

Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the Lewis acidic zinc atom of the Reformatsky reagent.

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon through a six-membered chair-like transition state, forming a new carbon-carbon bond.

-

Work-up: Acidic work-up protonates the zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.

Diagram of the Reformatsky Reaction Workflow

Caption: Workflow for the Reformatsky reaction.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxy-2-methyl-3-phenylpropanoate

This protocol is a representative example of the application of this compound in a Reformatsky reaction.

Materials:

-

Solution of this compound in THF (prepared as above)

-

Benzaldehyde

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the freshly prepared solution of this compound in THF to 0 °C.

-

Addition of Electrophile: To the cooled solution, add a solution of benzaldehyde in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired β-hydroxy ester.

Spectroscopic Data for a Representative Product

The structure of the resulting β-hydroxy ester can be confirmed by standard spectroscopic methods. For example, the product of the reaction between this compound and 3-methoxybenzaldehyde has been characterized as follows:

-

¹H NMR (CDCl₃): The spectrum would show characteristic signals for the aromatic protons, the methoxy group, the hydroxyl proton, the methine protons of the newly formed stereocenter, the methyl group adjacent to the ester, and the tert-butyl group.

-

¹³C NMR (CDCl₃, DEPT): The carbon spectrum would confirm the presence of the ester carbonyl carbon (~175.4 ppm), the carbons of the aromatic ring, the carbon bearing the hydroxyl group (~73.6 ppm), and the other aliphatic carbons.[6]

Conclusion: A Reagent of Many Names, but Singular Importance

This compound, despite its array of synonyms, remains a vital tool in the synthetic organic chemist's arsenal. Its utility in the Reformatsky reaction for the stereoselective synthesis of β-hydroxy esters underscores its importance. A thorough understanding of its various names is crucial for effective literature searching and reagent sourcing. Furthermore, a firm grasp of the principles behind its in situ generation and its reactivity is essential for its successful application in the laboratory. This guide serves as a comprehensive resource for researchers, providing not only a clarification of nomenclature but also a practical framework for the synthesis and use of this important organozinc reagent.

References

- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules.

- Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega.

- Safety d

- Reform

- Reform

- Reform

- Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry.

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.

- Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry.

- This compound, 0.50 M in THF. Sigma-Aldrich.

- Organozinc chemistry. Wikipedia.

- Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.

- Storage & Handling of Chemicals - Toolbox Talk. YouTube.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research.

- Preparation and Applications of Functionalized Organozinc Compounds. Chemical Reviews.

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. recnotes.com [recnotes.com]

- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) [mdpi.com]

Commercial availability of 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide solution

Topic: Commercial Availability & Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-tert-Butoxy-2-oxo-1-methylethylzinc bromide (CAS: 51656-71-4) is a specialized organozinc reagent used primarily for the introduction of the tert-butyl propionate motif into complex organic molecules. Unlike simple alkyl zincs, this reagent functions as a pre-formed Reformatsky reagent , offering a controlled nucleophilic handle for constructing

Its commercial availability as a stabilized solution allows researchers to bypass the often capricious in situ activation of zinc metal, streamlining structure-activity relationship (SAR) studies in drug discovery, particularly for "profen"-type non-steroidal anti-inflammatory drug (NSAID) scaffolds.

Chemical Profile & Commercial Landscape[1]

Identity & Specifications

It is critical to distinguish this reagent from its unmethylated analog (the acetate derivative). The "1-methylethyl" nomenclature indicates a propionate backbone, essential for introducing a methyl-substituted chiral center.

| Feature | Specification |

| Chemical Name | This compound |

| CAS Number | 51656-71-4 |

| Structure | |

| Precursor | tert-Butyl 2-bromopropionate (CAS 39149-80-9) |

| Molecular Weight | ~274.47 g/mol |

| Appearance | Clear to slightly hazy liquid (darkens with age) |

Commercial Availability

The reagent is typically supplied as a 0.5 M solution in polar aprotic solvents. The choice of solvent influences the aggregation state and reactivity.

-

Sigma-Aldrich (MilliporeSigma): Typically supplied in THF (Tetrahydrofuran).

-

Rieke Metals: Offers the reagent in Diethyl Ether or THF . Rieke's formulation often utilizes highly reactive zinc (Rieke® Zn), potentially offering higher active titer upon initial synthesis.

-

Synthonix / Apollo Scientific: Often list the reagent as a catalog item, frequently sourcing from primary manufacturers.

Storage & Stability:

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Strictly Argon or Nitrogen.

-

Shelf Life: High Sensitivity. Rieke Metals explicitly notes that reactivity decreases significantly after 10 days . Fresh titration is mandatory before critical reactions.

Mechanistic Insight: The "Chair" Dimer

Unlike lithium enolates which exist as tetramers or hexamers, Reformatsky reagents in solution form distinct dimers. Understanding this structure is vital for predicting stereochemical outcomes.

-

The Dimer: In the solid state and concentrated solution, the tert-butyl propionate zinc reagent forms a cyclic eight-membered dimer.[1]

-

Stereochemistry: Crystallographic studies reveal that the tert-butyl derivative adopts a chair-shaped conformation with trans-bromo groups and trans-THF ligands. This contrasts with the ethyl derivative, which adopts a tub shape.[1] This rigid chair geometry contributes to the high diastereoselectivity often observed in its reactions.

Visualization: Structural Equilibrium

The following diagram illustrates the Schlenk equilibrium and dimerization relevant to this reagent.

Figure 1: Formation and aggregation equilibrium of the Reformatsky reagent. The dimer is the resting state in 0.5 M commercial solutions.

Applications in Drug Discovery

The Reformatsky Reaction (Classic)

The primary use is the synthesis of

-

Protocol Insight: The pre-formed reagent eliminates the "induction period" often seen when using Zn dust, preventing thermal runaways.

-

Scope: Effective with sterically hindered ketones where Grignard reagents might act as bases (enolization) rather than nucleophiles.

Negishi Cross-Coupling (Advanced)

For modern medicinal chemistry, this reagent is a powerful tool for synthesizing

-

Mechanism: Pd-catalyzed cross-coupling between the zinc reagent and an aryl halide (Ar-X).[3][4]

-

Catalyst System:

-

Pd-PEPPSI-IPr: Highly effective for coupling secondary alkyl zincs to aryl halides.

-

Ligands: Bulky phosphines (e.g., Q-Phos, X-Phos) or NHCs are required to prevent

-hydride elimination from the secondary alkyl zinc species.

-

-

Workflow:

-

Charge reaction vessel with Aryl Bromide/Triflate and Pd catalyst (1–5 mol%).

-

Add This compound solution dropwise.

-

Stir at ambient temperature or mild heat (40–60 °C).

-

Visualization: Negishi Coupling Workflow

Figure 2: Catalytic cycle for the Negishi coupling of the zinc propionate reagent with aryl halides.

Handling & Validation Protocols

The "10-Day Rule"

Commercial organozinc solutions, particularly functionalized ones, are thermodynamically unstable over long periods. They can undergo slow disproportionation or reaction with trace peroxides in ether/THF.

-

Action: If the bottle has been open >10 days, titrate before use .

Titration Protocol (Iodine Method)

Since the reagent is colored/hazy, simple indicators may be hard to see. The Iodine back-titration is robust.

-

Aliquot: Dissolve exactly 1.0 mmol of Iodine (

) in dry THF (5 mL). -

Add Reagent: Add the zinc solution dropwise to the iodine solution until the dark brown color persists (or disappears, depending on direction—standard is adding Zn to

until color clears). -

Calculation:

-

Note: This measures active C-Zn bonds.

-

Quenching

-

Small Scale: Quench with saturated aqueous

. -

Large Scale: Careful addition of dilute HCl (if ester hydrolysis is not a concern) or Rochelle's salt solution to break up zinc emulsions.

References

-

Sigma-Aldrich. this compound Product Sheet. Link

-

Rieke Metals. Organozinc Reagents Catalog & Handling Guide. Link

- Dekker, J. et al. "Crystal structure of the Reformatsky reagent of tert-butyl bromoacetate." Chem. Commun., 1983. (Structural basis for the chair dimer).

- Knochel, P. et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH.

-

Hama, T. et al.

-Arylation of Esters and Amides with Aryl Halides." J. Am. Chem. Soc., 2001.[5] Link (Context for alpha-arylation strategies).

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. pharmdguru.com [pharmdguru.com]

- 3. The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2 Zn or BuZnBr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Negishi Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Organozinc Ester Enolates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in α-Aryl Ester Synthesis

The α-aryl ester motif is a cornerstone in the architecture of numerous pharmaceuticals and biologically significant molecules, including renowned non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2][3] Traditionally, the formation of the crucial C-C bond at the α-position of an ester has been a synthetic challenge, often requiring harsh conditions and stoichiometric reagents that limit functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a milder and more versatile approach.[4][5]

While early methods focused on the use of strongly basic alkali metal enolates, these approaches were often hampered by side reactions and a limited substrate scope.[1] A significant breakthrough came with the strategic use of organozinc ester enolates, also known as Reformatsky reagents. These softer, less basic nucleophiles exhibit remarkable compatibility with a wide array of sensitive functional groups, dramatically expanding the synthetic utility of this transformation.[1][6] This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of organozinc ester enolates, detailing the mechanistic underpinnings, substrate scope, and field-proven protocols for its successful implementation.

Scientific Principles and Mechanistic Insights

The palladium-catalyzed cross-coupling of organozinc ester enolates, a variation of the Negishi coupling, proceeds through a well-established catalytic cycle.[7][8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

The Catalytic Cycle:

-

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (typically a bromide or chloride) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the metal center.[8][10] The choice of phosphine ligand is critical here; bulky, electron-rich ligands facilitate this step.[5][12]

-

Transmetalation: The organozinc ester enolate then transfers its organic group (the enolate) to the palladium(II) center, displacing the halide. This step, known as transmetalation, is a key advantage of using zinc enolates, as it proceeds efficiently under mild conditions.[8][11]

-

Reductive Elimination: The final step is the reductive elimination of the desired α-aryl ester from the palladium(II) complex. This process forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10] Sterically hindered phosphine ligands have been shown to accelerate this crucial step.[5]

Figure 1: The catalytic cycle for the palladium-catalyzed α-arylation of zinc ester enolates.

The use of zinc enolates circumvents many of the issues associated with their alkali metal counterparts. Their reduced basicity minimizes side reactions like Claisen condensation and allows for the presence of electrophilic and protic functional groups such as esters, ketones, nitriles, and even hydroxyl and amino groups on the aryl halide coupling partner.[1][6][13]

Generation of Organozinc Ester Enolates: Three Robust Protocols

A key aspect of this methodology is the flexible generation of the requisite organozinc ester enolate. Three primary methods have been developed, each with its own advantages, allowing for broad applicability.[1][6][13]

Figure 2: Workflow for the generation of zinc ester enolates for cross-coupling.

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvents should be anhydrous and degassed prior to use.

-

Zinc dust should be activated prior to use for optimal reactivity.

Protocol A: In Situ Generation from α-Bromo Esters

This method is highly convenient as it generates the zinc enolate directly in the reaction flask.

Step-by-Step Methodology:

-

Zinc Activation: In a flame-dried Schlenk flask, add zinc dust (1.5 equiv). Heat the flask under vacuum and then cool to room temperature under an inert atmosphere. Add a small amount of 1,2-dibromoethane in THF and gently heat until gas evolution ceases. Cool to room temperature.

-

Reaction Setup: To the activated zinc, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., {[P(t-Bu)3]PdBr}2, 1-2.5 mol %), and the phosphine ligand (if not using a pre-catalyst) in THF.

-

Enolate Formation and Coupling: Add a solution of the α-bromo ester (1.2 equiv) in THF dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 70 °C, monitoring by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol B: Generation via Transmetalation from Lithium Enolates

This is a versatile method that does not require the synthesis of an α-bromo ester precursor.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried Schlenk flask, dissolve the ester (1.5 equiv) in anhydrous THF. Cool the solution to -78 °C and add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.7 equiv) dropwise. Stir for 30 minutes at this temperature.

-

Transmetalation: Add a solution of anhydrous zinc chloride (3.4 equiv) in THF to the lithium enolate solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Coupling: In a separate Schlenk flask, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., {[P(t-Bu)3]PdBr}2, 2.5 mol %), and toluene.

-

Reaction Execution: Transfer the solution of the zinc enolate to the flask containing the aryl bromide and catalyst. Stir at room temperature or heat to 70 °C until the reaction is complete.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol A.

Protocol C: Coupling with Isolated Reformatsky Reagents

This method is ideal when using commercially available or previously synthesized Reformatsky reagents.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(dba)2, 1 mol %), and the phosphine ligand (e.g., Q-phos, 2 mol %) in a suitable solvent such as THF or toluene.

-

Addition of Reagent: Add a solution of the isolated Reformatsky reagent (1.2 equiv) in THF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or heat as required, monitoring for completion.

-

Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol A.

Substrate Scope and Optimization

The palladium-catalyzed coupling of zinc ester enolates demonstrates a broad substrate scope with respect to both the ester and the aryl bromide.[1][6]

Table 1: Scope of Coupling Partners

| Ester Component | Aryl Bromide Component | Key Tolerated Functional Groups |

| Acyclic acetates | Electron-rich and electron-poor arenes | Cyano (-CN) |

| Propionates | Heterocycles (e.g., bromopyridines) | Nitro (-NO2) |

| Isobutyrates | Ester (-COOR) | |

| α-Alkoxyesters | Ketone (-COR) | |

| Lactones | Fluoro (-F) | |

| Enolizable protons | ||

| Hydroxyl (-OH) | ||

| Amino (-NH2) |

Catalyst and Ligand Selection:

The choice of palladium source and phosphine ligand is crucial for achieving high yields and broad applicability.

Table 2: Recommended Catalyst Systems

| Palladium Source | Phosphine Ligand | Advantages |

| Pd(dba)2 | Q-phos (pentaphenylferrocenyl di-tert-butylphosphine) | Highly effective for a broad range of substrates.[1] |

| {[P(t-Bu)3]PdBr}2 | - (Dimeric Pd(I) complex) | Highly reactive, allowing for lower catalyst loadings and milder conditions.[1] |

| Pd(OAc)2 | Bulky, electron-rich phosphines | General and effective for a variety of esters.[2][3] |

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of organozinc ester enolates stands as a powerful and reliable method for the synthesis of α-aryl esters. Its mild reaction conditions, exceptional functional group tolerance, and the versatility in generating the zinc enolate make it a highly attractive strategy in both academic and industrial settings, particularly in the development of novel therapeutics. The continued evolution of more active and robust catalyst systems promises to further expand the scope and utility of this important transformation.

References

-

Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250–8266. [Link]

-

Knochel, P., et al. (2011). One-Step Deprotonation Route to Zinc Amide and Ester Enolates for Use in Aldol Reactions and Negishi Couplings. Angewandte Chemie International Edition, 50(36), 8327-8331. [Link]

-

Hartwig, J. F. (n.d.). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Hartwig Group. [Link]

-

Hama, T., Ge, S., & Hartwig, J. F. (2016). Palladium-Catalyzed α‑Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry - Figshare. [Link]

-

OpenOChem Learn. (n.d.). Negishi Coupling. [Link]

-

LookChem. (2019). Chemo- and regioselective preparation of zinc enolate from thiol esters by palladium catalyzed cross-coupling reaction. [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

-

Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996–8002. [Link]

-

International Atomic Energy Agency. (2015). A zinc enolate of amide: Preparation and application in reformasky-like reaction leading to β-hydroxy amides. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

-

Ge, S., & Hartwig, J. F. (2006). Palladium-catalyzed intermolecular alpha-arylation of zinc amide enolates under mild conditions. Angewandte Chemie International Edition, 45(17), 2941-2945. [Link]

-

Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250-8266. [Link]

-

Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. [Link]

-

Hama, T., Ge, S., & Hartwig, J. F. (2013). ChemInform Abstract: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17). [Link]

-

Hama, T., Ge, S., & Hartwig, J. F. (2013). Palladium-catalyzed α-arylation of zinc enolates of esters: reaction conditions and substrate scope. The Journal of Organic Chemistry, 78(17), 8250-8266. [Link]

-

Sexton, M. E. (2021). Exploration of the use of Palladium and Nickel to Catalyze Enolate Cross-coupling and the Enantioselective Mizoroki-Heck Reaction. Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]

-

Ananikov, V. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16423-16513. [Link]

-

ResearchGate. (n.d.). Cross-coupling reaction of Reformatsky reagents and aryl halides catalyzed by Pd. [Link]

-

Hu, Z., et al. (2021). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. Angewandte Chemie International Edition, 60(12), 6778-6783. [Link]

-

Lee, B. K., Biscoe, M. R., & Buchwald, S. L. (2009). Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine. Tetrahedron Letters, 50(26), 3672-3674. [Link]

-

D. A. Wilson, et al. (2013). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 11(29), 4847-4857. [Link]

Sources

- 1. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 11. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-catalyzed α-arylation of zinc enolates of esters: reaction conditions and substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mastering the Inert Atmosphere – A Comprehensive Guide to Handling Air-Sensitive Organozinc Bromide Solutions in the Glovebox

Abstract

Organozinc bromide reagents are powerful and versatile intermediates in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1] Their utility, however, is intrinsically linked to their sensitivity to atmospheric oxygen and moisture, which can lead to decomposition and unpredictable reactivity.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling of air-sensitive organozinc bromide solutions within the controlled environment of a glovebox. By integrating established best practices with a deep understanding of the underlying chemical principles, this guide aims to ensure experimental success, reproducibility, and safety.

The Chemical Imperative for an Inert Atmosphere

Organozinc compounds, particularly organozinc bromides (RZnBr), are characterized by a polar carbon-zinc bond, rendering the organic moiety nucleophilic.[5] This inherent reactivity makes them highly susceptible to degradation by atmospheric components:

-

Reaction with Oxygen: Exposure to oxygen can lead to the formation of organoperoxyzinc species, which can further decompose to yield alcohols, aldehydes, or ketones upon workup. This side reaction not only consumes the active reagent but can also introduce impurities into the reaction mixture.

-

Reaction with Water: Organozinc reagents are strong bases and will readily react with protic sources, such as water, to quench the reagent and form the corresponding alkane.[3][6] This hydrolytic instability necessitates the use of anhydrous solvents and a scrupulously dry atmosphere.[7][8][9]

Due to their pyrophoric nature in some cases, meticulous air-free techniques are not merely a suggestion but a critical safety and experimental requirement.[3][10] The glovebox provides the most robust and reliable environment for manipulating these sensitive reagents.[11][12][13]

Glovebox Environment: Your Fortress Against Air

A glovebox is a sealed container that is filled with an inert gas, typically nitrogen or argon, creating an environment with very low levels of oxygen and moisture.[11][12][13]

Establishing and Maintaining the Inert Atmosphere

-

Purging: The antechamber is a critical component that allows for the introduction and removal of items without compromising the internal atmosphere.[11] A standard procedure involves multiple cycles of evacuating the antechamber and backfilling with the inert gas.[14]

-

Atmosphere Purity: The glovebox is equipped with a catalyst system, often containing copper and molecular sieves, to continuously scrub oxygen and moisture from the internal atmosphere.[11] Maintaining oxygen and moisture levels below 10 ppm is ideal for working with organozinc reagents.

-

Solvent and Reagent Introduction: Solvents should be rigorously dried and degassed before being brought into the glovebox.[7][8][9] Reagents in their original, sealed containers can be introduced via the antechamber after thoroughly wiping the exterior.[14]

Preparation of Organozinc Bromide Solutions

The direct insertion of zinc metal into an organic bromide is a common and efficient method for preparing organozinc bromide solutions.[1][15]

Zinc Activation: The Key to Reactivity

Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can hinder its reaction with organic halides.[3] Therefore, an activation step is crucial.

| Activation Method | Reagents | Typical Conditions | Notes |

| Iodine Activation | I₂, Zinc Dust | Stirring a small amount of iodine with zinc dust in an appropriate solvent until the color of iodine disappears.[15][16] | A simple and effective method for initiating the reaction. |

| 1,2-Dibromoethane/TMSCl | 1,2-Dibromoethane, Trimethylsilyl Chloride (TMSCl) | Sequential treatment of zinc dust with these reagents.[3] | Highly effective for activating zinc for reaction with less reactive bromides. |

| Lithium Chloride Assistance | LiCl | Added to the reaction mixture.[1] | LiCl helps to solubilize the organozinc species from the metal surface, thereby increasing the reaction rate.[1][3][6] |

Solvent Selection

The choice of solvent is critical for the stability and reactivity of the organozinc reagent. Anhydrous, non-protic solvents are mandatory.

| Solvent | Properties | Common Applications |

| Tetrahydrofuran (THF) | Good solvating properties for organozinc reagents.[1][17] | Widely used for the preparation and subsequent reactions of organozinc bromides. |

| N,N-Dimethylformamide (DMF) | High polarity can facilitate the formation of organozinc reagents. | Can be used, but its reactivity with some organometallics should be considered. |

| N,N-Dimethylacetamide (DMAc) | Similar to DMF, can promote the reaction.[15] | Effective for the preparation from unactivated alkyl bromides and chlorides.[15] |

Protocols for Handling Organozinc Bromide Solutions

Protocol 1: Preparation of a Phenylzinc Bromide Solution

This protocol describes the in-situ preparation of a phenylzinc bromide solution in THF within the glovebox.

Materials:

-

Zinc dust (activated)

-

Bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Glassware (oven-dried and cooled under vacuum in the antechamber)

-

Magnetic stir plate and stir bar

Procedure:

-

In the glovebox, add activated zinc dust to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic crystal of iodine.

-

Add anhydrous THF to the flask.

-

Slowly add bromobenzene to the stirring suspension of zinc in THF.

-

The reaction is often exothermic and may require cooling. Monitor the reaction progress. The disappearance of the zinc metal and a change in the solution's appearance indicate the formation of the organozinc reagent.

-

Allow the solution to stir at room temperature for several hours to ensure complete reaction.

-

The resulting solution of phenylzinc bromide can be used directly or stored in a sealed container within the glovebox.[16]

Protocol 2: Transferring Organozinc Bromide Solutions

Accurate and air-free transfer of the organozinc solution is crucial for stoichiometric control in subsequent reactions.

Materials:

-

Prepared organozinc bromide solution

-

Gas-tight syringe with a Luer-lock tip

-

Needle

-

Reaction flask (sealed with a septum)

Procedure:

-

Ensure all glassware and syringes are dry and have been purged with the glovebox atmosphere.

-

Draw the desired volume of the organozinc solution into the gas-tight syringe.

-

Carefully dispense the solution into the reaction flask, ensuring the needle tip is below the surface of any solvent already in the flask to avoid splashing.

-

For highly sensitive applications, a cannula transfer technique can also be employed within the glovebox.

Application in Synthesis: The Negishi Cross-Coupling Reaction

Organozinc bromides are cornerstone reagents in palladium-catalyzed Negishi cross-coupling reactions, a powerful method for forming C-C bonds.[18][19][20]

Workflow for a Typical Negishi Coupling

Sources

- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 2. Organozinc_compound [chemeurope.com]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 5. d-nb.info [d-nb.info]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. acs.org [acs.org]

- 9. Safe and Convenient Procedure for Solvent Purification [authors.library.caltech.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Safely handling air-sensitive products [cleanroomtechnology.com]

- 13. ossila.com [ossila.com]

- 14. mulksgrp.ac [mulksgrp.ac]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. moodle2.units.it [moodle2.units.it]

- 18. Negishi coupling - Wikipedia [en.wikipedia.org]

- 19. Negishi Coupling [organic-chemistry.org]

- 20. name-reaction.com [name-reaction.com]

Troubleshooting & Optimization

Titration methods for 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide concentration

Topic: Titration of 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide

Executive Summary

This compound is a specialized Reformatsky-type organozinc reagent derived from tert-butyl 2-bromopropionate. Unlike robust Grignard reagents, this compound exhibits moderate stability and significant sensitivity to moisture and air.

Accurate concentration determination is critical because:

-

Stoichiometric Precision: Excess reagent can lead to side reactions (e.g., polymerization of electrophiles) or difficult workups.

-

Degradation Tracking: Organozincs degrade over time (hydrolysis/oxidation), often dropping below the labeled 0.5 M concentration within weeks of opening.

This guide details the Iodine-LiCl Back-Titration Method (Knochel Method), the industry gold standard for functionalized organozincs.

The Gold Standard Protocol: Iodine/LiCl Titration

Methodological Basis

We utilize the oxidative cleavage of the Carbon-Zinc bond by Iodine (

-

Indicator: Iodine itself acts as the indicator.

-

Starting Color: Dark Brown/Red (Dissolved

). -

Endpoint Color: Colorless (Formation of

and organic iodide). -

Role of LiCl: Lithium Chloride is mandatory . It breaks up zinc aggregates and solubilizes the resulting inorganic zinc salts (

), preventing precipitates from obscuring the endpoint.

Reagents & Equipment

-

Titrant (Unknown): this compound solution.

-

Standard: Resublimed Iodine (

), solid, >99.8% purity. -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Additive: Anhydrous LiCl (Lithium Chloride).

-

Glassware: Oven-dried 10 mL Schlenk flask or round-bottom flask with a septum.

Step-by-Step Workflow

-

Preparation: Flame-dry a 10 mL Schlenk flask under Argon/Nitrogen flow and allow it to cool.

-

Weighing: Add accurately weighed Iodine (

, approx. 60–100 mg) to the flask. -

Solvation: Add 2–3 mL of a 0.5 M LiCl solution in anhydrous THF .

-

Note: If pre-made LiCl/THF is unavailable, add ~100 mg solid anhydrous LiCl and 3 mL anhydrous THF. Stir until iodine is fully dissolved (Dark Brown solution).

-

-

Titration:

-

Endpoint: Continue adding dropwise until the solution becomes completely colorless and remains so for at least 30 seconds.

Calculation

| Parameter | Description |

| Molarity of the Organozinc Reagent (mol/L) | |

| Weight of Iodine in milligrams | |

| 253.81 | Molecular Weight of Iodine ( |

| Volume of reagent added to reach endpoint (mL) |

Visualization of Workflows

Figure 1: Titration Logic Flow

This diagram illustrates the decision-making process during the titration procedure.

Caption: Step-by-step logic flow for the Iodine-LiCl titration method, highlighting the critical endpoint decision.

Troubleshooting & FAQs

Q1: The solution turns yellow but never goes completely colorless. Why?

Diagnosis: This is usually due to insufficient LiCl .

Explanation: Without enough Lithium Chloride, the zinc iodides formed (

Q2: I added 3 mL of reagent and the solution is still dark brown.

Diagnosis: The reagent is inactive (Hydrolyzed) . Explanation: If the organozinc has been exposed to moisture, the C-Zn bond is protonated to form the ester and zinc salts. These do not react with iodine. Action: Discard the reagent bottle. It cannot be rescued.

Q3: The endpoint was colorless, but turned pink/brown again after 1 minute.

Diagnosis: Atmospheric Leak (Oxidation).

Explanation: The reaction generates Iodide (

Q4: Can I use water or alcohol to quench the titration waste?

Yes, but with caution.

The waste contains organic iodides (lachrymators) and residual zinc. Quench with aqueous Ammonium Chloride (

Comparative Data: Why Iodine?

The following table compares the Iodine method against other common titration techniques for this specific class of reagent.

| Feature | Iodine / LiCl (Recommended) | Salicylaldehyde Phenylhydrazone | Acid-Base Titration |

| Target Species | Active C-Zn bonds | C-Zn and C-Mg bonds | Total Base (includes hydroxides) |

| Accuracy | High (>98%) | Moderate | Low (False Positives) |

| Endpoint | Brown | Yellow | Color Change |

| Interference | Minimal (LiCl fixes aggregates) | Sensitive to alkoxides | High (measures hydrolyzed base) |

| Suitability | Ideal for Reformatsky Reagents | Better for Grignards | Not Recommended |

Storage & Stability Protocol

To maintain the titer of This compound :

-

Temperature: Store at 2–8°C . Do not freeze (precipitation of salts may occur and be difficult to redissolve).

-

Headspace: Always backfill with Argon after use. Nitrogen is acceptable, but Argon is heavier and provides a better blanket.

-

Septum: Replace the septum every 3–4 punctures to prevent moisture ingress.

-

Shelf Life: typically 4–8 weeks once opened if handled correctly.

References

-

Krasovskiy, A., & Knochel, P. (2006).[3][4] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][5] Synthesis, 2006(05), 890–891.

-

Knochel, P. et al. (2005). Handbook of Functionalized Organometallics. Wiley-VCH.[5]

-

Sigma-Aldrich Technical Bulletin.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organozinc compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. epfl.ch [epfl.ch]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Troubleshooting low yields in Reformatsky reactions with tert-butyl esters

Topic: Troubleshooting Low Yields with tert-Butyl Esters

Diagnostic Workflow (Start Here)

Before modifying your chemistry, identify the failure mode. tert-Butyl esters introduce significant steric bulk compared to ethyl esters, altering the kinetics of the zinc insertion and the subsequent nucleophilic attack.

Figure 1: Decision tree for isolating the chemical bottleneck in Reformatsky protocols.

Critical Analysis: The tert-Butyl Effect

Using tert-butyl esters changes the geometry of the Reformatsky reagent.[1] Unlike ethyl esters, which form tub-shaped dimers in THF, tert-butyl bromozincacetates form chair-like dimers with trans-oriented bulky groups [1].[1][2] This structural rigidity, combined with the steric bulk of the tert-butyl group, significantly retards the nucleophilic attack on the carbonyl electrophile.

Implication: Standard activation methods sufficient for ethyl bromoacetate often fail for tert-butyl analogs because the energy barrier for the subsequent addition step is higher.

Troubleshooting Guides & FAQs

Phase 1: Zinc Activation (The Insertion Step)

Q: The zinc dust remains suspended and shiny. Why isn't the reaction initiating? A: You are likely facing the "Induction Period" trap caused by the Zinc Oxide (ZnO) passivation layer. tert-Butyl bromoacetate is less reactive toward insertion than smaller halo-esters, making the oxide layer a complete block.

Protocol: TMSCl Activation (Recommended) Trimethylsilyl chloride (TMSCl) is superior to Iodine for tert-butyl esters because it chemically scavenges zinc oxides and silylates the surface without generating Lewis acidic byproducts that might degrade acid-sensitive tert-butyl groups [2].

-

Suspend Zn dust (3.0 equiv) in dry THF under Argon.

-

Add TMSCl (0.05 equiv) . Stir at RT for 15 minutes.

-

Visual Cue: The grey suspension should darken slightly.

-

Add the tert-butyl bromoacetate dropwise.

Q: I’ve tried TMSCl and Iodine, but yield is still <30%. A: For highly hindered esters, commercial zinc dust (even activated) has insufficient surface area. You must switch to Rieke Zinc (highly reactive zinc generated in situ).

Protocol: Preparation of Rieke Zinc (Zn)* [3] Warning: Rieke Zinc is pyrophoric. Handle under strict inert atmosphere.

-

Dry LiCl (2.2 equiv) and Naphthalene (0.2 equiv) in THF.

-

Add Lithium metal (2.1 equiv) and stir until the dark green Lithium Naphthalenide forms.

-

Add anhydrous ZnCl₂ (1.0 equiv) dropwise.

-

The reduction produces finely divided, highly reactive Zinc (Zn*). Use immediately.

| Method | Surface Area | Reactivity | Suitability for t-Bu Esters |

| Zn Dust (Standard) | Low | Low | Poor |

| Acid Wash (HCl) | Medium | Medium | Fair |

| TMSCl Activation | High | High | Good (Standard) |

| Rieke Zinc | Very High | Extreme | Excellent (Stubborn cases) |

Phase 2: The Nucleophilic Attack (The Stalling Step)

Q: The Zinc dissolved (reagent formed), but the aldehyde/ketone remains unreacted. A: This is the classic "Steric Stall." The bulky tert-butyl group prevents the zinc enolate from approaching the carbonyl carbon.

Solution 1: Solvent Polarity Modification The Reformatsky reagent exists as a dimer/oligomer in THF. Breaking these aggregates increases reactivity.

-

Action: Add a co-solvent. A mixture of THF/DMSO (4:1) or THF/Methylal can dissociate the aggregates, exposing the reactive monomeric species [4].

Solution 2: The "Blaise" Workaround If the electrophile is a nitrile, you are performing a Blaise reaction. If it is a ketone, ensure you are refluxing. tert-Butyl Reformatsky reactions often require reflux temperatures (65°C) to overcome the activation energy, whereas ethyl esters might react at 0°C or RT.

Phase 3: The "Hidden" Failure (Protonation)

Q: I isolate the unreacted ketone and tert-butyl acetate (protonated reagent). A: Your zinc enolate was formed but was protonated by moisture before it could attack the electrophile.

Root Cause Analysis:

-

Solvent: THF is hygroscopic. Even "dry" THF can contain 50-100 ppm water, which is stoichiometric with your catalyst in dilute reactions.

-

Atmosphere: Did you use a balloon or a continuous manifold? Balloons are permeable to moisture over long reflux times.

Corrective Action:

-

Distill THF over Sodium/Benzophenone immediately before use.

-

Add Trimethyl borate (B(OMe)₃) (1.0 equiv) to the reaction. It acts as a mild Lewis acid to activate the ketone and scavenges trace water [5].

Mechanistic Visualization

Understanding the specific geometry of the tert-butyl intermediate is crucial for troubleshooting.

Figure 2: Mechanistic pathway highlighting the dimer resting state and crowded transition state.

References

-

Dekker, J., et al. (1984). Structure of the Reformatsky Reagent. Organometallics. Link

-

Picotin, G., & Miginiac, P. (1987). Activation of Zinc by Trimethylsilyl Chloride. Journal of Organic Chemistry. Link

-

Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron. Link

-

Orsini, F., et al. (1989). Solvent Effects in the Reformatsky Reaction. Journal of Organic Chemistry. Link

-

Chao, L., & Rieke, R. (2004). Recent Advances in the Reformatsky Reaction. Journal of Organic Chemistry. Link

Sources

Optimizing temperature for Negishi coupling with zinc ester enolates

Technical Support Center: Negishi Coupling with Zinc Ester Enolates

Executive Summary: The Thermal Paradox

Coupling zinc ester enolates (Reformatsky reagents) with aryl halides presents a distinct thermal paradox. The formation of the enolate often requires thermal activation (reflux) to initiate oxidative addition to Zinc, yet the subsequent Palladium-catalyzed cross-coupling is prone to decomposition at elevated temperatures.

The Core Solution: The historical requirement for heating (80–100°C) to force reductive elimination is the primary cause of yield loss (via enolate protonolysis or condensation). By utilizing bulky, electron-rich phosphine ligands (specifically Q-Phos or

Critical Temperature Zones

To optimize your reaction, you must decouple the temperature requirements of the two distinct steps. Do not attempt a "mono-temperature" one-pot protocol without validation.

| Reaction Stage | Target Temp | Critical Factor | Common Failure Mode |